Enhanced Lipophilicity (LogP) Confers Superior Membrane Permeability Potential Over Non-Fluorinated and Hydroxy Analogs
Methyl 2-bromo-4-fluoro-5-methoxybenzoate (1007455-22-2) exhibits a computed LogP value of 2.38 [1]. This is markedly higher than the non-fluorinated analog methyl 2-bromo-4-methoxybenzoate (LogP 2.24) and substantially greater than the hydroxyl-bearing analog methyl 2-bromo-4-fluoro-5-hydroxybenzoate (LogP 2.08) . The inclusion of the fluorine atom contributes to a calculated increase of +0.14 and +0.30 LogP units compared to these analogs, respectively.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.38 |
| Comparator Or Baseline | Methyl 2-bromo-4-methoxybenzoate (LogP 2.24); Methyl 2-bromo-4-fluoro-5-hydroxybenzoate (LogP 2.08) |
| Quantified Difference | +0.14 vs. non-fluorinated analog; +0.30 vs. hydroxy analog |
| Conditions | Computed partition coefficient (LogP) values, likely from XLogP3 or similar algorithm [REFS-1, REFS-2, REFS-3] |
Why This Matters
Higher LogP indicates enhanced passive membrane permeability, which is a critical parameter for compounds intended for cell-based assays or in vivo studies, potentially leading to improved bioavailability and cellular uptake.
- [1] ChemSrc. (2024). Methyl 2-bromo-4-fluoro-5-methoxybenzoate. Retrieved from https://m.chemsrc.com/cas/1007455-22-2_87785.html View Source
